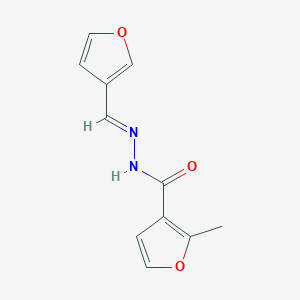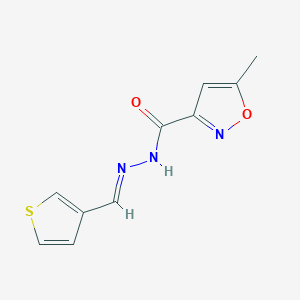![molecular formula C23H16Cl4N2O B454732 2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE](/img/structure/B454732.png)
2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a synthetic organic compound. It belongs to the class of chromenes, which are known for their diverse biological activities and potential therapeutic applications. This compound features a complex structure with multiple functional groups, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzaldehyde with 2,6-dichlorophenylacetonitrile in the presence of a base, followed by cyclization and amination steps. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure consistent quality and efficiency. Safety measures would also be critical due to the handling of potentially hazardous chemicals.
化学反应分析
Types of Reactions
2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives.
科学研究应用
2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
Similar Compounds
- 2-amino-4-(2,6-dichlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 8-(2,6-dichlorobenzylidene)-4-(2,6-dichlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-AMINO-4-(2,6-DICHLOROPHENYL)-8-[(E)-1-(2,6-DICHLOROPHENYL)METHYLIDENE]-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE may exhibit unique properties due to the presence of both amino and dichlorobenzylidene groups
属性
分子式 |
C23H16Cl4N2O |
|---|---|
分子量 |
478.2g/mol |
IUPAC 名称 |
(8E)-2-amino-4-(2,6-dichlorophenyl)-8-[(2,6-dichlorophenyl)methylidene]-4,5,6,7-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C23H16Cl4N2O/c24-16-6-2-7-17(25)14(16)10-12-4-1-5-13-20(15(11-28)23(29)30-22(12)13)21-18(26)8-3-9-19(21)27/h2-3,6-10,20H,1,4-5,29H2/b12-10+ |
InChI 键 |
VADFOVBANLKNIZ-ZRDIBKRKSA-N |
手性 SMILES |
C1C/C(=C\C2=C(C=CC=C2Cl)Cl)/C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl |
SMILES |
C1CC(=CC2=C(C=CC=C2Cl)Cl)C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl |
规范 SMILES |
C1CC(=CC2=C(C=CC=C2Cl)Cl)C3=C(C1)C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Benzyloxy)phenyl]-4-{3-nitro-4-methylbenzoyl}piperazine](/img/structure/B454649.png)
![5-[2-(3-Methylthiophene-2-carbonyl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B454650.png)
![N'-[1-(2-furyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454651.png)
![4,5-dimethyl-N'-[1-(5-methyl-2-thienyl)ethylidene]-3-thiophenecarbohydrazide](/img/structure/B454652.png)
![2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]heptanohydrazide](/img/structure/B454653.png)
![N'-[3-(2-furyl)-2-propenylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454654.png)
![4,5-dimethyl-N'-[1-(2-thienyl)propylidene]-3-thiophenecarbohydrazide](/img/structure/B454655.png)
![5-[N-(2-thienylacetyl)ethanehydrazonoyl]-2-thiophenecarboxylic acid](/img/structure/B454656.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454658.png)
![N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanohydrazide](/img/structure/B454662.png)
![N'-[3-(2-furyl)-2-propenylidene]-5-methyl-3-isoxazolecarbohydrazide](/img/structure/B454663.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B454664.png)


